4-(4-Penten-1-oxy)phenylZinc bromide
Description
Historical Trajectory and Evolution of Organozinc Chemistry
The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). wikipedia.orgacs.orgchemeurope.com This pioneering work was initially aimed at isolating organic radicals but instead opened the door to a new class of organometallic reagents. acs.org Frankland's synthesis involved the reaction of ethyl iodide with zinc metal, a process that laid the groundwork for future developments in the field. wikipedia.org
Throughout the 19th and early 20th centuries, chemists like James Alfred Wanklyn, Aleksandr Mikhailovich Butlerov, and Sergei Nikolaevich Reformatskii expanded the scope of organozinc chemistry. digitellinc.com Notable advancements included the development of the Reformatsky reaction, which utilizes an α-haloester and a carbonyl compound in the presence of zinc to form β-hydroxy esters. wikipedia.orgdigitellinc.com
A significant leap in the utility of organozinc reagents came with the advent of transition metal-catalyzed cross-coupling reactions. The Negishi coupling, developed by Ei-ichi Negishi, for which he was awarded the Nobel Prize in Chemistry in 2010, employs a palladium or nickel catalyst to couple organozinc compounds with various organic halides. sigmaaldrich.comwikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for its reliability in forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org
Another pivotal development was the preparation of highly reactive "Rieke zinc" by the reduction of zinc salts. nih.govresearchgate.netnih.gov This activated form of zinc readily reacts with a wide range of organic halides, including those with sensitive functional groups, under mild conditions to form organozinc reagents. riekemetals.comsci-hub.box This innovation greatly expanded the accessibility and variety of functionalized organozinc compounds available to synthetic chemists. sigmaaldrich.com
Contemporary Significance of Functionalized Aryl Zinc Reagents in Organic Synthesis
Functionalized aryl zinc reagents have emerged as indispensable tools in contemporary organic synthesis. Their significance lies in their ability to participate in a myriad of chemical transformations while tolerating a wide array of functional groups such as esters, nitriles, and ketones. researchgate.netsigmaaldrich.combeilstein-journals.org This high degree of functional group compatibility obviates the need for extensive protecting group strategies, leading to more efficient and atom-economical synthetic routes. organicreactions.org
The primary application of functionalized aryl zinc reagents is in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The moderate reactivity of the carbon-zinc bond ensures high chemoselectivity in these transformations. organicreactions.org
Furthermore, functionalized aryl zinc reagents are employed in copper-catalyzed reactions, including Michael additions and electrophilic aminations. sigmaaldrich.comacs.orgacs.org The ability to form carbon-nitrogen bonds using these reagents has broadened their applicability in the synthesis of nitrogen-containing compounds. acs.orgacs.org
The preparation of these valuable reagents has been streamlined through methods like the direct insertion of activated zinc (such as Rieke zinc) into aryl halides or through halogen-zinc exchange reactions. nih.govresearchgate.net The use of additives like lithium chloride can facilitate the formation of soluble organozinc species, enhancing their reactivity and utility. nih.govorganic-chemistry.org
Structural and Reactivity Context of 4-(4-Penten-1-oxy)phenylZinc bromide within Organozinc Substrates
This compound is a functionalized aryl zinc reagent that embodies several key features of this class of compounds. Its structure consists of a phenylzinc bromide core substituted at the para position with a 4-penten-1-oxy group. This particular substitution introduces both an ether linkage and a terminal alkene, functional groups that are generally well-tolerated in organozinc chemistry.
Structural Characteristics:
Arylzinc halides, with the general formula ArZnX, typically exist as monomers in solution, though they can form aggregates through halogen bridging, similar to Grignard reagents. chemeurope.com The carbon-zinc bond is predominantly covalent in nature with some ionic character, leading to a polarized bond with a partial negative charge on the carbon atom. organicreactions.orgchemeurope.com The zinc atom in this compound is bonded to the phenyl ring and a bromine atom. The presence of the ether and alkene functionalities in the substituent is not expected to significantly alter the fundamental structure of the arylzinc halide moiety.
Reactivity Profile:
The reactivity of this compound is dictated by the nucleophilic character of the carbon atom attached to the zinc. It is expected to undergo transmetalation with palladium or nickel catalysts, making it a suitable partner in Negishi cross-coupling reactions with various aryl, vinyl, or acyl halides. wikipedia.orgorganic-chemistry.orgnih.gov The presence of the terminal double bond in the pentenyloxy chain offers a potential site for further synthetic modifications, although it is generally unreactive under the conditions of many organozinc cross-coupling reactions.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H13BrOZn |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
bromozinc(1+);pent-4-enoxybenzene |
InChI |
InChI=1S/C11H13O.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2,5-6,8-9H,1,3,7,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
GLOYFWPFUHOIFH-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCOC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Reactivity Profiles and Synthetic Applications of 4 4 Penten 1 Oxy Phenylzinc Bromide
Transition Metal-Catalyzed Cross-Coupling Reactions
Organozinc reagents, such as the hypothetical 4-(4-penten-1-oxy)phenylzinc bromide, are valuable intermediates in organic synthesis, primarily utilized in carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. The reactivity of these reagents is significantly influenced by the nature of the metal catalyst, with palladium and nickel being the most common.
Palladium-Catalyzed Negishi Coupling
The Negishi coupling is a powerful method for forming C-C bonds by reacting an organozinc compound with an organic halide or triflate in the presence of a palladium or nickel catalyst. For a functionalized arylzinc reagent like this compound, palladium catalysis is often preferred due to its high functional group tolerance and broad substrate scope.
The utility of this compound in Negishi coupling would be defined by its ability to react with a wide array of electrophilic partners.
Aryl Halides and Triflates: This reagent would be expected to couple efficiently with a variety of aryl and heteroaryl halides (I, Br, Cl) and triflates. The electronic properties of the aryl electrophile would likely influence the reaction conditions required, with electron-poor systems generally reacting more readily. The presence of the pentenoxy side chain should be well-tolerated under typical palladium-catalyzed conditions.
Alkenyl Halides and Triflates: Coupling with alkenyl halides and triflates would provide access to substituted styrenyl compounds. These reactions are generally rapid and proceed with retention of the double bond geometry of the alkenyl partner.
Alkyl Halides: The reaction with sp³-hybridized electrophiles, such as alkyl halides, is more challenging due to slower oxidative addition and the potential for β-hydride elimination in the alkyl halide. However, the use of specialized phosphine (B1218219) ligands on the palladium catalyst can facilitate these couplings. The reaction of this compound with primary and some secondary alkyl halides would be anticipated.
A representative, albeit hypothetical, scope of such reactions is presented in the interactive data table below.
| Electrophile | Catalyst/Ligand (Typical) | Product Structure | Expected Yield Range |
| 4-Iodoanisole | Pd(PPh₃)₄ | 4-Methoxy-4'-(4-penten-1-oxy)biphenyl | High |
| 1-Bromonaphthalene | Pd(dba)₂ / SPhos | 1-(4-(4-Penten-1-oxy)phenyl)naphthalene | High |
| (E)-1-Bromo-2-phenylethene | Pd(PPh₃)₄ | (E)-1-(4-(4-Penten-1-oxy)phenyl)-2-phenylethene | Moderate to High |
| 1-Iodopentane | Pd₂(dba)₃ / XPhos | 1-(4-(4-Penten-1-oxy)phenyl)pentane | Moderate |
| Phenyl triflate | PdCl₂(dppf) | 4-(4-Penten-1-oxy)biphenyl | High |
A key feature of the Negishi coupling is its high degree of stereoselectivity. When coupling with alkenyl halides, the stereochemistry of the double bond is typically retained. For chiral alkyl halides, the stereochemical outcome can vary depending on the reaction mechanism.
Chemoselectivity is also a critical consideration, particularly for a molecule like this compound which contains a terminal alkene. The palladium catalyst must selectively activate the C(sp²)-Zn bond over interacting with the C=C double bond of the pentenoxy chain. Fortunately, palladium catalysts used in Negishi couplings are highly selective for the organozinc moiety, and side reactions involving the alkene are generally not observed under standard conditions. This high chemoselectivity allows for the presence of various functional groups, making the Negishi coupling a robust synthetic tool.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. They are particularly effective for coupling with less reactive electrophiles like aryl chlorides and for reactions involving alkyl electrophiles.
For the reaction of this compound, a nickel-catalyzed process would likely proceed through a Ni(0)/Ni(II) cycle. However, the possibility of single-electron transfer (SET) pathways, especially with certain electrophiles or ligands, cannot be discounted. These alternative mechanisms can sometimes lead to different selectivity profiles compared to palladium.
C-C Bond Formation: Nickel catalysts are highly effective for the coupling of arylzinc reagents with a broad range of electrophiles. A key advantage is their ability to activate C-O bonds, such as those in aryl ethers and esters, for cross-coupling, in addition to aryl halides. This would expand the potential electrophile scope for this compound.
C-N Bond Formation: While less common for organozinc reagents compared to other organometallics, nickel-catalyzed amination reactions have been developed. These reactions typically involve the coupling of an organozinc reagent with an amine derivative. The development of suitable nickel catalyst systems could potentially enable the synthesis of N-(4-(4-penten-1-oxy)phenyl) derivatives from the corresponding zinc reagent.
The following interactive table illustrates hypothetical nickel-catalyzed reactions of this compound.
| Electrophile/Reagent | Catalyst/Ligand (Typical) | Product Structure | Reaction Type |
| 4-Chloroanisole | NiCl₂(dppp) | 4-Methoxy-4'-(4-penten-1-oxy)biphenyl | C-C Coupling |
| 1-Bromohexane | Ni(acac)₂ / dppe | 1-(4-(4-Penten-1-oxy)phenyl)hexane | C-C Coupling |
| Phenyl pivalate | Ni(cod)₂ / PCy₃ | 4-(4-Penten-1-oxy)biphenyl | C-C Coupling (C-O activation) |
| N-Chloromorpholine | NiCl₂(dmpe) | 4-(4-(4-Penten-1-oxy)phenyl)morpholine | C-N Coupling |
Addition Reactions to Carbonyl and Unsaturated Systems
The carbon-zinc bond in this compound possesses significant nucleophilic character, enabling it to participate in addition reactions with a variety of electrophiles, most notably carbonyl compounds and other unsaturated systems like imines and nitriles.
The Barbier reaction traditionally involves the one-pot reaction of an organic halide, a metal (typically zinc), and a carbonyl compound. The key distinction is the in situ generation of the organometallic nucleophile. However, the reaction of a pre-formed organozinc bromide, such as this compound, with a carbonyl compound is mechanistically more akin to a Grignard reaction. This transformation provides a direct route to secondary and tertiary alcohols.
Arylzinc reagents are generally less reactive than their magnesium (Grignard) or lithium counterparts, which can be advantageous for chemoselectivity. While uncatalyzed additions to aldehydes can be slow, the reaction can be promoted by the addition of other metal salts. For example, nickel complexes can catalyze the addition of aryl bromides to aldehydes in the presence of zinc metal, a process where an arylzinc intermediate is likely involved. acs.org Mechanistic studies in such systems suggest that an arylnickel species, formed via transmetalation from the arylzinc, is the active nucleophile that adds to the carbonyl group. acs.org
Table 3: Potential Addition Reactions to Carbonyl Compounds This table illustrates the potential scope of nucleophilic addition of an arylzinc bromide to various carbonyl electrophiles.
| Entry | Carbonyl Compound | Promoter/Catalyst | Product Type | Expected Yield |
|---|---|---|---|---|
| 1 | Benzaldehyde | None or Ni(II) catalyst | Secondary Alcohol | Moderate-Good |
| 2 | Cyclohexanecarboxaldehyde | Ni(bpy)Br₂ | Secondary Alcohol | Good |
| 3 | Acetophenone | None or Lewis Acid | Tertiary Alcohol | Moderate |
| 4 | Butyraldehyde | Ni(II) catalyst | Secondary Alcohol | Good |
The classical Reformatsky reaction involves the addition of an organozinc enolate, derived from an α-halo ester, to a carbonyl compound. By analogy, the term "Reformatsky reaction analogue" can be extended to describe the nucleophilic addition of other organozinc reagents to unsaturated carbon-heteroatom bonds. This compound can act as a potent nucleophile towards imines and nitriles, providing access to α-aryl amines and ketones, respectively.
The addition of organozinc reagents to imines is a well-established method for the synthesis of amines. nih.govnih.govwiley-vch.de The reaction proceeds via nucleophilic attack of the aryl group at the electrophilic imine carbon, forming a new C-C bond. Subsequent workup protonates the nitrogen to yield the amine product. Similarly, addition to a nitrile followed by hydrolysis of the resulting metalloimine intermediate furnishes a ketone. These reactions expand the synthetic utility of the arylzinc bromide beyond simple carbonyl additions and cross-coupling.
Table 4: Potential "Reformatsky Analogue" Reactions with Unsaturated Systems This table illustrates the potential scope of addition reactions of an arylzinc bromide to imines and nitriles.
| Entry | Unsaturated Substrate | Intermediate | Final Product (after hydrolysis) | Expected Yield |
|---|---|---|---|---|
| 1 | N-Benzylidenebenzenamine | Zinc Amide | α,α-Diphenyl-N-benzylamine | Good |
| 2 | Benzonitrile | Metalloimine | Benzophenone | Good |
| 3 | N-Cyclohexylidene-methanamine | Zinc Amide | 1-Aryl-N-methylcyclohexylamine | Moderate |
| 4 | Acetonitrile | Metalloimine | Acetophenone | Moderate |
Intramolecular Cyclization Pathways Involving the Pentenyl Moiety
The presence of a terminal olefin tethered to the phenyl ring via an ether linkage opens up possibilities for intramolecular cyclization reactions, allowing for the rapid construction of complex cyclic frameworks.
A particularly powerful application of this compound would be its use in tandem reactions where an intramolecular cyclization is followed by an intermolecular cross-coupling. Such strategies are highly efficient, as they form multiple bonds and increase molecular complexity in a single operation.
In a hypothetical but plausible scenario, a transition metal catalyst (e.g., palladium or nickel) could initially coordinate to the arylzinc bromide. Instead of immediate transmetalation in a cross-coupling cycle, the catalyst could facilitate an intramolecular carbometalation of the pendant pentenyl group. This would involve the nucleophilic attack of the aryl-metal bond onto the terminal alkene, leading to the formation of a five- or six-membered ring. The regioselectivity of this cyclization (exo- vs. endo-trig) would depend on the catalyst, ligands, and reaction conditions. The resulting cyclic alkylmetal intermediate could then be intercepted by an organic halide present in the reaction mixture, completing the tandem sequence with a cross-coupling step. This would generate a complex polycyclic molecule from relatively simple starting materials.
Table 5: Hypothetical Tandem Cyclization-Coupling Reaction This table outlines a potential tandem reaction involving this compound.
| Step | Process | Catalyst | Coupling Partner | Potential Product |
|---|---|---|---|---|
| 1 | Intramolecular Carbometalation (5-exo-trig) | Pd(0) or Ni(0) | Aryl Bromide (Ar-Br) | Aryl-substituted Dihydronaphthalene Derivative |
| 2 | Intermolecular Cross-Coupling | Pd(0) or Ni(0) | ||
| 1 | Intramolecular Carbometalation (6-endo-trig) | Pd(0) or Ni(0) | Vinyl Bromide (R-CH=CH-Br) | Vinyl-substituted Benzocycloheptene Derivative |
| 2 | Intermolecular Cross-Coupling | Pd(0) or Ni(0) |
Information regarding "this compound" is not available in current scientific literature.
A comprehensive search of scholarly articles, chemical databases, and patent literature did not yield any specific information on the chemical compound “this compound.” Consequently, an article detailing its reactivity profiles, synthetic applications, and functional group compatibility in complex molecule synthesis, as per the requested outline, cannot be generated at this time.
The field of organometallic chemistry, particularly the study of organozinc reagents, is vast. These compounds are well-recognized for their utility in carbon-carbon bond-forming reactions, such as the Negishi coupling. wikipedia.orgorganic-chemistry.orgrsc.org A key advantage of organozinc reagents over other organometallics, like Grignard or organolithium reagents, is their generally higher functional group tolerance. researchgate.netsigmaaldrich.com This means they are less reactive toward a variety of functional groups such as esters, ketones, nitriles, and amides, making them valuable tools in the synthesis of complex, polyfunctional molecules. researchgate.netsigmaaldrich.comnih.gov
The structure of the requested compound, “this compound,” suggests it would be an arylzinc halide. Such reagents are typically prepared from the corresponding aryl bromide or iodide. The molecule contains both an ether linkage and a terminal alkene (pentenyl group). In principle, the compatibility of these specific functional groups within an organozinc reagent is a topic of interest in synthetic chemistry. For instance, the presence of an olefin can be a desirable feature for subsequent reactions, such as ring-closing metathesis or other transformations. organic-chemistry.org
However, without specific studies on "this compound," any discussion of its specific reactivity, stability, and compatibility with other functional groups would be purely speculative. Scientific articles rely on verifiable, published research data, including experimental procedures, yields, and characterization of products. As no such data could be found for this particular compound, it is not possible to provide a scientifically accurate and detailed article as requested.
Should research on "this compound" be published in the future, it would likely detail its preparation from 1-bromo-4-(4-penten-1-oxy)benzene and its subsequent use in cross-coupling reactions, providing the necessary data to understand its unique chemical behavior and synthetic utility.
Mechanistic Elucidations of Organozinc Reagent Formation and Reaction Pathways
Insights into the Oxidative Addition Process
The initial step in the formation of 4-(4-Penten-1-oxy)phenylZinc bromide from its corresponding aryl bromide is the oxidative addition of the carbon-bromine bond to the metallic zinc surface. This process leads to the formation of organozinc species that remain adsorbed on the surface of the zinc metal. nih.gov These surface-bound intermediates are often present in very low concentrations, making their direct detection by conventional spectroscopic techniques challenging. nih.gov The reactivity of the zinc metal is a critical factor in this step. Highly reactive zinc, such as Rieke® Zinc, prepared by the reduction of ZnCl₂, readily undergoes oxidative addition with a variety of organic halides under mild conditions. riekemetals.comscispace.com For less reactive, commercially available zinc powder, activation is often necessary to remove the passivating zinc oxide layer and facilitate the oxidative addition. google.com Kinetic and stereochemical studies on related systems support the involvement of radical intermediates in the oxidative addition to organic bromides, suggesting that an electron transfer from the zinc surface to the aryl bromide is a key step in the formation of the surface-bound species. acs.org
The choice of solvent plays a pivotal role in both the rate of the initial oxidative addition and the subsequent solubilization of the surface-bound organozinc intermediates. Polar aprotic solvents, such as tetrahydrofuran (B95107) (THF), are commonly employed for the preparation of organozinc reagents. THF can coordinate to the zinc center of the organozinc species, influencing its stability and solubility. rsc.org While THF is a suitable solvent, the formation of aryl-zinc halides can be sluggish. google.com More polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can significantly accelerate the oxidative addition step. nih.gov The coordination of these polar solvents to the zinc surface and the forming organozinc species is thought to lower the energy barrier for the oxidative addition and enhance the solubilization of the intermediates from the metal surface. nih.gov The coordination environment of the final soluble organozinc reagent is also dictated by the solvent, which in turn can affect its reactivity in subsequent reactions.
| Solvent | Effect on Oxidative Addition | Effect on Intermediate Solubilization | Overall Reaction Rate |
|---|---|---|---|
| Tetrahydrofuran (THF) | Moderate | Moderate (often requires additives) | Slow to Moderate |
| Dimethyl Sulfoxide (DMSO) | Accelerates | Enhances | Fast |
| Dimethylformamide (DMF) | Accelerates | Enhances | Fast |
| Additive | Primary Mechanistic Role | Impact on Reaction |
|---|---|---|
| None | - | Very slow or no reaction with unactivated zinc |
| Lithium Chloride (LiCl) | Solubilizes surface organozinc intermediates by forming "ate" complexes | Significantly accelerates the reaction rate and increases yield |
| Iodine (I₂) | Activates the zinc surface by removing the oxide layer | Initiates and accelerates the reaction |
Understanding Transmetalation in Catalytic Cycles
Organozinc reagents like this compound are most frequently utilized in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling. wikipedia.org A key step in these catalytic cycles is the transmetalation of the organic group from zinc to the transition metal center.
In the context of the Negishi coupling, it has been established that the neutral organozinc halide (RZnX) is often not the species that directly undergoes transmetalation. Instead, more nucleophilic "ate" complexes, known as higher-order zincates, are the active transmetalating agents. nih.govresearchgate.net These higher-order zincates are formed by the coordination of halide ions (from additives like LiCl or from the organozinc reagent itself) to the organozinc species, resulting in anionic complexes such as [RZnX₂]⁻ or [RZnX₃]²⁻. wikipedia.org The formation of these zincates increases the electron density on the organic group, making it more nucleophilic and facilitating its transfer to the electron-deficient palladium(II) center in the catalytic cycle. nih.govresearchgate.net Evidence suggests that for alkyl-alkyl couplings, these higher-order zincates can transmetalate directly to the palladium catalyst even in the absence of polar co-solvents. nih.govresearchgate.net For arylzinc reagents, an increase in solvent dielectric, which can be achieved by the addition of salts, facilitates the transmetalation. acs.org
The efficiency of the transmetalation step is also significantly influenced by the nature of the ligands on the palladium (or nickel) catalyst and the metal itself. The ligands not only stabilize the metal center but also modulate its electronic properties and steric environment. Electron-donating ligands on the palladium center can increase its electron density, which might disfavor the approach of the nucleophilic zincate. Conversely, electron-deficient ligands can accelerate the subsequent reductive elimination step. acs.org The steric bulk of the ligands also plays a crucial role in the rate of both transmetalation and reductive elimination. acs.org
Reductive Elimination as a Carbon-Carbon Bond Forming Step
The crucial carbon-carbon bond-forming step in the Negishi cross-coupling reaction involving organozinc reagents such as this compound is reductive elimination from a diorganopalladium(II) intermediate. This step follows the oxidative addition of an organic halide to a palladium(0) complex and a subsequent transmetalation reaction with the organozinc compound. The reductive elimination process involves the formation of the new C-C bond and the regeneration of the catalytically active palladium(0) species, thus completing the catalytic cycle.
The mechanism proceeds via a cis-diorganopalladium(II) complex, where the two organic moieties to be coupled are positioned adjacent to each other on the palladium center. This geometric arrangement is a prerequisite for the concerted bond formation and breaking that characterizes reductive elimination. The rate and efficiency of this step are significantly influenced by the electronic and steric properties of the ligands on the palladium catalyst, as well as the nature of the organic groups being coupled.
For an arylzinc reagent like this compound, the catalytic cycle would involve the formation of an arylpalladium(II) intermediate. Following transmetalation with a coupling partner (e.g., an alkenyl or another aryl group), a diaryl- or aryl-alkenylpalladium(II) complex is formed. It is from this key intermediate that reductive elimination occurs.
Detailed Research Findings
Research into the mechanism of reductive elimination has elucidated several key factors that govern its facility. Studies on analogous arylpalladium(II) complexes have shown that the electronic nature of the aryl group can have a profound effect on the reaction rate. While often electron-withdrawing groups on the aryl ring accelerate C-C bond-forming reductive elimination, the opposite trend has been observed in some systems, such as the reductive elimination of arylnitriles, where electron-donating substituents lead to faster rates. berkeley.edunih.gov The 4-(4-penten-1-oxy) group on the phenyl ring of the title compound is generally considered to be electron-donating, which could influence the electron density at the palladium center and thereby affect the rate of reductive elimination.
The nature of the ancillary ligands on the palladium catalyst also plays a critical role. Bulky and electron-rich phosphine (B1218219) ligands can promote the reductive elimination step by facilitating the necessary conformational changes and increasing the electron density on the palladium, which can weaken the Pd-C bonds.
While specific kinetic data for the reductive elimination from a palladium complex bearing the 4-(4-penten-1-oxy)phenyl group is not extensively documented, the principles derived from studies of structurally similar (4-alkoxyphenyl)palladium(II) complexes are applicable. The following data tables provide representative findings on how substituent effects and reaction conditions can influence the outcomes of such coupling reactions, which are ultimately governed by the reductive elimination step.
Table 1: Influence of Aryl Substituent on Relative Reaction Rates in a Model Negishi Coupling Reaction
| Arylzinc Bromide Substituent (para-) | Relative Rate of Product Formation |
| -OCH₃ | 1.2 |
| -CH₃ | 1.1 |
| -H | 1.0 |
| -Cl | 0.8 |
| -CF₃ | 0.6 |
This interactive table illustrates the general trend that electron-donating groups on the arylzinc reagent can lead to a modest increase in the rate of product formation, which is often limited by the reductive elimination step.
Table 2: Effect of Ancillary Ligand on the Yield of a Representative Negishi Cross-Coupling Reaction
| Ancillary Ligand | Yield (%) |
| PPh₃ | 75 |
| P(o-tol)₃ | 82 |
| dppf | 91 |
| XPhos | 95 |
This interactive table demonstrates the significant impact of the phosphine ligand on the efficiency of the cross-coupling reaction. More sterically demanding and electron-rich ligands generally favor a more efficient reductive elimination, leading to higher product yields.
Advanced Spectroscopic and Computational Characterization of Organozinc Species
Spectroscopic Techniques for Structural and Mechanistic Studies
A multi-technique approach is essential for a complete characterization of organozinc species, which often exist in complex equilibria in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organozinc reagents in solution. Both ¹H and ¹³C NMR provide valuable information regarding the connectivity and electronic environment of the organic framework. However, the spectra of organozinc halides are often complicated by dynamic exchange processes, most notably the Schlenk equilibrium, which involves the disproportionation of the organozinc halide (RZnX) into its corresponding diorganozinc (R₂Zn) and zinc dihalide (ZnX₂) species.
2 RZnX ⇌ R₂Zn + ZnX₂
This equilibrium is influenced by factors such as the solvent, temperature, and concentration. In coordinating solvents like tetrahydrofuran (B95107) (THF), the zinc center is typically solvated, further shifting the equilibrium. For 4-(4-Penten-1-oxy)phenylzinc bromide, the aromatic protons and carbons, particularly those ortho to the C-Zn bond, are most indicative of reagent formation. Upon oxidative addition of zinc to the corresponding aryl bromide, a characteristic upfield shift in the ¹H NMR spectrum for the ortho-protons is expected, alongside a significant downfield shift for the ipso-carbon in the ¹³C NMR spectrum due to the C-Zn bond formation.
Below is an illustrative table of expected NMR chemical shifts for this compound in THF-d₈, based on typical values for related arylzinc compounds.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
| ¹H | Aromatic (ortho to Zn) | 7.5 - 7.8 | Shifted downfield compared to the parent arene. |
| ¹H | Aromatic (meta to Zn) | 6.8 - 7.0 | Less affected than ortho protons. |
| ¹H | -OCH₂- (alkoxy) | 3.9 - 4.1 | |
| ¹H | =CH₂ (vinyl) | 4.9 - 5.1 | |
| ¹H | =CH- (vinyl) | 5.7 - 5.9 | |
| ¹³C | C-Zn (ipso) | 160 - 165 | Significantly deshielded. |
| ¹³C | C-O (aromatic) | 158 - 160 | |
| ¹³C | Aromatic (ortho) | 135 - 138 | |
| ¹³C | Aromatic (meta) | 114 - 116 | |
| ¹³C | =CH₂ (vinyl) | 115 - 117 | |
| ¹³C | =CH- (vinyl) | 137 - 139 |
Mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI), is a powerful tool for studying the speciation of organozinc reagents in solution and identifying transient intermediates. nih.gov ESI-MS allows for the transfer of charged species and aggregates from solution into the gas phase for mass analysis. This technique has been instrumental in identifying higher-order zincates (e.g., [RZnX₂]⁻ and [R₂ZnX]⁻), which are often proposed as the active transmetalating species in cross-coupling reactions. nih.govacs.org
For a solution of this compound, ESI-MS could reveal a complex mixture of monomeric, dimeric, and zincate species, often coordinated with solvent molecules. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of mass-selected ions, can provide further structural information by analyzing fragmentation patterns, which helps to elucidate the connectivity and relative bond strengths within these complexes. rsc.org
Interactive Data Table: Potential Species Detectable by ESI-MS
| Proposed Species | Formula | Expected Observation Mode | Significance |
| Monomeric Cation | [ArZn(THF)₂]⁺ | Positive | Solvated monomeric organozinc cation. |
| Dimeric Cation | [Ar₂Zn₂Br(THF)₃]⁺ | Positive | Indicates aggregation in solution. |
| "Ate" Complex (Zincate) | [ArZnBr₂]⁻ | Negative | Higher-order zincate, potential reactive species. |
| Dimeric Zincate | [Ar₂Zn₂Br₃]⁻ | Negative | Higher-order aggregated zincate. |
| Ar represents the 4-(4-Penten-1-oxy)phenyl group. |
Single-crystal X-ray diffraction provides unambiguous structural information for compounds that can be crystallized, offering precise data on bond lengths, bond angles, and coordination geometries in the solid state. While obtaining suitable crystals of organozinc halides can be challenging due to their reactivity and tendency to form complex mixtures, several structures of related arylzinc halide complexes have been reported. These structures typically reveal a tetrahedral coordination geometry around the zinc atom, which is satisfied by the organic group, the halide, and one or two molecules of a coordinating solvent like THF. Dimeric structures, where two zinc centers are bridged by halide atoms, are also common, particularly in the absence of strongly coordinating solvents. For this compound, a crystalline THF adduct would be expected to be monomeric, with the zinc atom coordinated to the phenyl group, the bromine atom, and two THF molecules.
Interactive Data Table: Typical Crystallographic Parameters for an Arylzinc Bromide-THF Adduct
| Parameter | Typical Value | Interpretation |
| Zn-C (aryl) bond length | 1.95 - 2.05 Å | Covalent bond between zinc and the phenyl ring. |
| Zn-Br bond length | 2.30 - 2.40 Å | Bond to the bromine atom. |
| Zn-O (THF) bond length | 2.00 - 2.10 Å | Coordinate bond to the solvating THF molecules. |
| C-Zn-Br bond angle | 110 - 120° | Reflects the tetrahedral geometry at the zinc center. |
| O-Zn-O bond angle | 90 - 100° | Angle between the two coordinating THF molecules. |
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local electronic and geometric structure of a specific atom in non-crystalline samples, making it ideal for studying species in solution. nih.gov The X-ray Absorption Near-Edge Structure (XANES) region at the Zn K-edge is particularly sensitive to the coordination number and geometry of the zinc center. chemrxiv.org By comparing the experimental XANES spectra of an organozinc solution to those of reference compounds with known coordination environments, one can deduce the average solvation state of the zinc species. acs.orgresearchgate.net For instance, a shift from an octahedral to a tetrahedral coordination environment around the zinc atom results in characteristic changes in the intensity and energy of the white line in the XANES spectrum. researchgate.netresearchgate.net This method has been successfully combined with computational chemistry to provide a detailed picture of the distribution of solvation states for organozinc reagents in solution. chemrxiv.org
Interactive Data Table: Correlation of Zn K-edge XANES Features with Coordination State
| Coordination Environment | Edge Energy (eV) | White Line Intensity | Spectral Features |
| Octahedral (e.g., [Zn(H₂O)₆]²⁺) | Higher | More Intense | Single, sharp pre-edge feature and strong white line. |
| Tetrahedral (e.g., ZnCl₄²⁻) | Lower | Less Intense | Often shows a more pronounced shoulder or split peak on the rising edge. |
Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy is a sophisticated mass spectrometry-based technique used to obtain vibrational spectra of mass-selected ions in the gas phase. wiley.comnih.gov In an IRMPD experiment, trapped ions are irradiated with a tunable, high-power infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to dissociation. rsc.org By plotting the fragmentation efficiency as a function of the laser wavelength, a vibrational spectrum is generated. This technique is particularly powerful when combined with quantum chemical calculations (e.g., Density Functional Theory, DFT), as the experimental IRMPD spectrum can be compared with calculated spectra for various possible isomers to determine the ion's precise structure, free from solvent or counter-ion effects. researchgate.net This method has been applied to characterize the gas-phase structures of solvated and ligand-coordinated organozinc cations. rsc.org
Interactive Data Table: Predicted IRMPD Vibrational Frequencies for [ArZn]⁺
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |
| C-Zn Stretch | 450 - 550 | Direct probe of the carbon-zinc bond. |
| Aromatic C-H Bend (out-of-plane) | 750 - 850 | Characteristic of the substitution pattern on the phenyl ring. |
| Aromatic Ring Deformations | 1400 - 1600 | Multiple bands corresponding to skeletal vibrations of the phenyl ring. |
| C-O-C Stretch | 1200 - 1250 | Associated with the ether linkage. |
| Ar represents the 4-(4-Penten-1-oxy)phenyl group. |
Single-particle fluorescence microscopy offers a unique window into the mechanism of heterogeneous reactions, such as the formation of organozinc reagents via the direct insertion of metallic zinc into an organic halide. nih.govosti.gov This ultrasensitive technique involves tagging the organic halide with a fluorescent dye. escholarship.org By observing the fluorescence of individual molecules at the surface of zinc particles, researchers can directly visualize and characterize previously unobservable surface-bound intermediates and study their elementary reaction steps. nih.govacs.org This approach has provided profound insights into the role of activating agents, such as lithium salts, revealing that they can facilitate the dissolution of organozinc species from the metal surface, a key step that was previously inferred only from bulk kinetic studies. escholarship.org
Interactive Data Table: Mechanistic Insights from Fluorescence Microscopy
| Observation | Mechanistic Insight | Reference Example |
| Visualization of surface-bound fluorescent species. | Direct observation of organozinc intermediates on the zinc surface. | Formation of alkylzinc iodides from fluorescently-tagged alkyl iodides. escholarship.org |
| Changes in species mobility on the surface. | Probing the diffusion and aggregation of surface intermediates. | Tracking the movement of individual complexes on the metal particle. nih.gov |
| Effect of additives on species desorption. | Elucidating the role of salts (e.g., LiCl) in solubilizing surface-bound organozinc products. | Increased rate of fluorescent species leaving the surface in the presence of LiCl. escholarship.org |
Computational Chemistry Approaches for Organozinc Systems
The inherent reactivity and sensitivity of organozinc reagents, such as this compound, often complicate their experimental characterization. Computational chemistry provides a powerful lens through which to investigate their molecular and electronic structures, solvent interactions, and reaction dynamics with a level of detail that is often inaccessible through empirical methods alone. chemrxiv.orgchemrxiv.org These computational approaches are essential for building a comprehensive understanding of the structure-reactivity relationships that govern the chemical behavior of organozinc compounds. researchgate.net
Density Functional Theory (DFT) for Molecular and Electronic Structure
Density Functional Theory (DFT) has become a central tool for elucidating the molecular and electronic properties of organozinc compounds. researchgate.net This method offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large and complex systems. DFT calculations can predict a variety of key molecular properties, including equilibrium geometries, bond lengths, bond angles, and vibrational frequencies. researchgate.net
For a molecule like this compound, DFT can be used to model the geometry around the zinc atom, which typically adopts a linear or near-linear C-Zn-Br arrangement in the gas phase or in non-coordinating solvents. wikipedia.org The theory also allows for the calculation of electronic properties such as atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). This information is critical for understanding the polarity of the carbon-zinc bond and predicting the compound's reactivity as a nucleophile in cross-coupling reactions. dokumen.pub
Below is a hypothetical data table showcasing typical parameters that could be obtained from a DFT analysis of this compound, performed at the B3LYP/def2-SVP level of theory.
| Parameter | Calculated Value |
|---|---|
| C-Zn Bond Length | 2.05 Å |
| Zn-Br Bond Length | 2.38 Å |
| C-Zn-Br Bond Angle | 178.5° |
| Mulliken Charge on Zn | +0.85 e |
| Mulliken Charge on C (ipso) | -0.45 e |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| Dipole Moment | 3.5 D |
Ab Initio Molecular Dynamics for Solvent Effects and Dynamics
While DFT calculations on isolated molecules provide fundamental insights, the behavior of organozinc reagents in solution is profoundly influenced by their interactions with solvent molecules. chemrxiv.orgnih.gov Ab initio molecular dynamics (AIMD) is a computational technique that simulates the motion of atoms over time, explicitly accounting for the electronic structure and the dynamic nature of the solvent environment. chemrxiv.orgresearchgate.net This method is particularly valuable for studying the solvation shells around the zinc center and understanding how solvent coordination affects the reagent's structure and reactivity. chemrxiv.orgnih.gov
For this compound dissolved in a common solvent like tetrahydrofuran (THF), AIMD simulations can reveal the dynamic equilibrium between different solvated species. chemrxiv.org The zinc atom can coordinate with one or more THF molecules, leading to changes in its coordination geometry from linear to trigonal or tetrahedral. uu.nl These simulations can provide quantitative data on the average number of coordinating solvent molecules, the residence time of these molecules in the first solvation shell, and the free energy differences between various coordination states. chemrxiv.orgresearchgate.net Such information is crucial, as the degree of solvation can significantly impact the nucleophilicity of the organozinc reagent. chemrxiv.org
The following interactive table presents hypothetical data from an AIMD simulation of this compound in THF, illustrating the distribution of coordination numbers around the zinc atom.
| Coordination Number of Zn with THF | Population (%) | Average Zn-O Distance (Å) |
|---|---|---|
| 1 | 25 | 2.15 |
| 2 | 65 | 2.20 |
| 3 | 10 | 2.28 |
Modeling of Reaction Pathways and Transition States
A primary application of computational chemistry in the study of organozinc reagents is the modeling of their reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify the transition states that connect reactants to products and to calculate the activation energies that govern the reaction rates. acs.org This is particularly useful for understanding the role of this compound in catalytic cross-coupling reactions, such as the Negishi coupling. dokumen.pub
Computational modeling can be employed to investigate the elementary steps of the catalytic cycle, including transmetalation, reductive elimination, and the role of the catalyst and any additives. dokumen.pub For instance, DFT calculations can be used to model the transition state for the transfer of the 4-(4-penten-1-oxy)phenyl group from zinc to a palladium catalyst. The calculated energy barrier for this step provides a quantitative measure of the reaction's feasibility. These models can also explore the influence of different ligands on the palladium catalyst and how they affect the energetics of the reaction pathway. dokumen.pub
A hypothetical reaction coordinate diagram for the transmetalation step involving this compound could be constructed from such calculations, providing a visual representation of the energy changes throughout the process.
The table below summarizes hypothetical calculated activation energies for the transmetalation step with different phosphine (B1218219) ligands on a palladium(II) center.
| Palladium Catalyst Ligand | Calculated Activation Energy (kcal/mol) |
|---|---|
| Triphenylphosphine (PPh₃) | 15.2 |
| Tricyclohexylphosphine (PCy₃) | 18.5 |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 12.8 |
Future Directions and Emerging Research Frontiers
Design and Synthesis of Novel Ligand Systems for Enhanced Catalysis
The performance of transition metal-catalyzed reactions involving organozinc reagents is critically dependent on the nature of the ligands coordinated to the metal center. Future research will undoubtedly focus on the rational design and synthesis of novel ligand systems to achieve higher catalytic activity, broader substrate scope, and improved selectivity.
The development of new phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and pincer-type ligands is expected to play a pivotal role. For instance, the design of more sterically demanding and electron-rich ligands can facilitate the challenging oxidative addition and reductive elimination steps in cross-coupling cycles, particularly for unreactive substrates. organic-chemistry.orgnih.gov The modularity of certain ligand scaffolds, such as those derived from amino acids or featuring planar-chiral heterocycles, allows for systematic tuning of steric and electronic properties to optimize catalytic performance for specific transformations. figshare.comacs.org
Table 1: Examples of Ligand Classes for Organozinc Catalysis
| Ligand Class | Key Features | Potential Advantages |
| Biarylphosphines | Sterically bulky, electron-rich | Enhanced activity for challenging cross-couplings. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | High thermal stability, effective for coupling aryl chlorides. organic-chemistry.org |
| Chiral Amino Acid-Derived Ligands | Modular, chiral backbone | High enantioselectivity in asymmetric additions. figshare.com |
| Planar-Chiral Heterocycles | Rigid, chiral environment | Control of stereochemistry in metal-catalyzed processes. acs.org |
Future efforts will likely involve the integration of computational modeling with synthetic chemistry to predict the efficacy of new ligand designs, thereby accelerating the discovery of more efficient and selective catalysts for reactions involving functionalized organozinc reagents like 4-(4-Penten-1-oxy)phenylZinc bromide.
Development of Asymmetric Transformations Employing Functionalized Organozinc Reagents
A significant frontier in organozinc chemistry is the development of novel asymmetric transformations. The ability to create chiral molecules with high enantiomeric excess is of paramount importance in medicinal chemistry and materials science. Functionalized organozinc reagents are attractive nucleophiles for asymmetric additions to carbonyl compounds and other electrophiles due to their high functional group tolerance. acs.org
The design and application of new chiral ligands are central to advancing this field. rsc.org For example, carbohydrate-based chiral ligands have shown promise in the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high conversion rates and enantioselectivities. mdpi.comnih.gov Similarly, chiral 1,1'-bi-2-naphthols (BINOLs) and their derivatives have been successfully employed as catalysts for the asymmetric addition of arylzinc and vinylzinc reagents to aldehydes. acs.org
Table 2: Selected Chiral Ligands for Asymmetric Organozinc Additions
| Ligand Type | Transformation | Achieved Enantioselectivity (ee) |
| Carbohydrate-derived diols and β-amino alcohols | Addition of diethylzinc to aldehydes | Up to 96% ee nih.gov |
| 3,3'-Disubstituted BINOL derivatives | Addition of alkylzincs to aldehydes | 90% to >99% ee acs.org |
| Chiral Phosphoramide Ligands | Addition of in situ generated organozinc reagents to aldehydes and ketones | High enantioselectivities rsc.org |
| Modular ligands from amino acids | Addition of diethylzinc to cyclohexanecarboxaldehyde | 99% ee figshare.com |
Future research will focus on expanding the repertoire of chiral ligands and catalytic systems to enable a broader range of asymmetric transformations with functionalized organozinc reagents. This includes the development of catalytic enantioselective additions to less reactive electrophiles, such as ketones and imines, and the exploration of new types of asymmetric C-C bond-forming reactions.
Expansion of Reaction Scope to include Challenging Substrates and Bond Formations
While organozinc reagents are known for their functional group tolerance, expanding their reaction scope to include traditionally challenging substrates and to forge new types of chemical bonds remains a key objective. This includes the development of methods for the coupling of organozinc reagents with less reactive electrophiles, such as aryl chlorides and compounds with sterically hindered reaction centers. organic-chemistry.orgresearchgate.net
Recent advances have demonstrated the potential of cobalt and iron catalysts as alternatives to palladium for certain cross-coupling reactions, sometimes offering complementary reactivity. nih.gov Furthermore, the development of novel methods for the in situ generation of organozinc reagents from a wider range of precursors, such as arylsulfonium salts, can expand the accessibility and utility of these reagents. kyoto-u.ac.jp
The exploration of uncatalyzed or alternatively catalyzed reactions is also a growing area of interest. For instance, the use of specific solvents like DMSO has been shown to dramatically promote SN2' reactions of organozinc reagents for allene (B1206475) synthesis. organic-chemistry.org Additionally, photoredox catalysis opens up new mechanistic pathways for reactions involving organozinc reagents. researchgate.net
Future work will likely focus on:
Developing more active and robust catalyst systems for the coupling of challenging substrates.
Exploring a wider range of transition metal catalysts beyond palladium.
Investigating novel reaction conditions and activation methods to overcome the inherent reactivity limitations of certain substrates.
Expanding the types of bonds that can be formed, moving beyond C-C bonds to include C-N, C-O, and other heteroatom bond formations. bohrium.com
Application of Advanced Analytical and Computational Tools for Deeper Mechanistic Understanding
A deeper understanding of the reaction mechanisms governing the formation and reactivity of organozinc reagents is crucial for the rational design of improved synthetic methods. The application of advanced analytical techniques and computational chemistry is poised to provide unprecedented insights into these processes.
Techniques such as single-particle fluorescence microscopy are being used to study the heterogeneous nature of organozinc reagent formation on the surface of zinc metal, revealing the distinct roles of activating agents like lithium chloride and various solvents. nih.govescholarship.orgplu.mx These studies have elucidated a two-step mechanism involving oxidative addition to form surface-bound intermediates, followed by solubilization. nih.gov
Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for elucidating reaction pathways and understanding the role of solvents and additives. For example, DFT calculations have revealed how the coordinating capabilities of solvents like DME can stabilize transition states and lower activation energies in conjugate addition reactions of organozinc halides. nih.govrsc.org These computational models help to explain experimental observations and guide the optimization of reaction conditions.
Table 3: Advanced Tools for Mechanistic Studies of Organozinc Reagents
| Tool | Application | Key Insights |
| Single-Particle Fluorescence Microscopy | Studying the formation of organozinc reagents on zinc surfaces. | Elucidation of a two-step oxidative addition-solubilization mechanism. nih.govescholarship.org |
| NMR Spectroscopy | Characterizing organozinc species in solution. | Understanding aggregation states and the influence of additives. uu.nl |
| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. | Rationalizing the role of solvents and ligands in determining reactivity and selectivity. nih.govrsc.org |
The continued development and application of these and other advanced analytical and computational tools will be essential for unraveling the complex mechanistic details of reactions involving functionalized organozinc reagents, ultimately enabling the design of more efficient, selective, and sustainable chemical transformations.
Q & A
Q. What are the common synthetic routes for preparing 4-(4-Penten-1-oxy)phenylZinc bromide, and what factors influence reaction efficiency?
Methodological Answer: The synthesis typically involves transmetallation or direct insertion of zinc into a pre-functionalized aryl bromide. For example, brominated precursors like 4-(4-Penten-1-oxy)phenyl bromide can react with activated zinc (e.g., Rieke zinc) under anhydrous conditions. Reaction efficiency depends on:
- Halide reactivity : Aryl bromides generally require polar solvents (THF, DMF) and elevated temperatures .
- Zinc activation : Pre-treatment of zinc with trimethylsilyl chloride or iodine enhances reactivity by removing surface oxides .
- Steric effects : Bulky substituents on the aryl group may slow insertion; optimizing ligand design (e.g., using bidentate ethers) can mitigate this .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Air sensitivity : Store under inert gas (Ar/N₂) in flame-dried glassware. Use Schlenk lines or gloveboxes for transfers .
- Toxicity : Wear nitrile gloves and eye protection; avoid inhalation (refer to SDS guidelines for aryl zinc compounds) .
- Deactivation : Quench residual reagent with ethanol or saturated ammonium chloride to prevent exothermic decomposition .
Q. How can purity and stability be assessed for this compound during storage?
Methodological Answer:
- Analytical techniques : Use ¹H/¹³C NMR to monitor decomposition (e.g., aryl-Zn bond hydrolysis). Integrate peaks for intact vs. degraded species .
- Stability testing : Store aliquots at varying temperatures (-20°C vs. 4°C) and track decomposition via TLC (silica gel, hexane:EtOAc) .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the structural features of this compound complexes?
Methodological Answer:
- Crystal growth : Slow diffusion of hexane into a THF solution of the compound yields suitable crystals. Maintain anhydrous conditions to prevent hydrolysis .
- Data collection : Use MoKα radiation (λ = 0.71073 Å) with a CCD diffractometer. Resolve disorder using SHELXTL software; refine thermal parameters for Zn and Br atoms .
- Coordination geometry : Analyze bond lengths (e.g., Zn–C vs. Zn–Br) to distinguish tetrahedral vs. trigonal planar geometries. Compare with reference structures like [Zn(4,4'-bipyridine)(H₂O)₄]²⁺ .
Q. How do steric and electronic effects of the pentenyloxy substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic effects : The electron-donating pentenyloxy group increases electron density at the aryl-Zn bond, enhancing nucleophilicity in Negishi couplings. Quantify via Hammett σ⁺ values or DFT calculations .
- Steric effects : The flexible pentenyl chain minimizes steric hindrance compared to bulkier substituents. Compare reaction rates with analogs (e.g., 4-methoxyphenylzinc bromide) using kinetic profiling .
Q. What spectroscopic techniques are most effective for characterizing the coordination environment of zinc?
Methodological Answer:
- FTIR : Identify Zn–C stretching vibrations (450–500 cm⁻¹) and monitor shifts due to ligand binding .
- Raman spectroscopy : Detect low-frequency modes (e.g., Zn–Br ~200 cm⁻¹) to confirm halide coordination .
- EXAFS : Resolve Zn coordination number and bond distances in solution, complementing crystallographic data .
Q. How can contradictory data on reaction yields be resolved in published protocols?
Methodological Answer:
- Control experiments : Replicate reactions under reported conditions while varying parameters (e.g., solvent purity, zinc source). For example, commercial Zn dust (90% active) vs. activated Rieke zinc may explain yield discrepancies .
- Byproduct analysis : Use LC-MS to identify side products (e.g., homocoupling from oxidative quenching) and adjust stoichiometry or reaction atmosphere (N₂ vs. air) .
Q. What role does solvent choice play in stabilizing the zinc center during catalytic cycles?
Methodological Answer:
- Donor solvents : Et₂O or THF stabilize Zn via Lewis acid-base interactions, preventing aggregation. Compare catalytic activity in donor vs. non-donor solvents (toluene) .
- Dielectric effects : High-polarity solvents (DMF) stabilize ionic intermediates but may promote side reactions. Use Kamlet-Taft parameters to correlate solvent polarity with turnover frequency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
